2-Methyl-1H-indole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-indole-5-thiol is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . It’s important to note that the structure is based on theoretical calculations and may not represent the exact physical structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases . These properties are calculated based on the molecular structure and may not represent the exact physical properties.Scientific Research Applications
Sensor Technology
- A study by (Bandi et al., 2013) explored the use of Schiff bases, derived from 2-Methyl-1H-indole-5-thiol, as a potentiometric sensor for the selective determination of Nd3+ ions. The sensor showed promising results in terms of sensitivity and selectivity.
Synthesis of Heterocyclic Compounds
- (Vikrishchuk et al., 2019) discussed the reaction of this compound derivatives with other compounds to form new heterocyclic compounds. These reactions are significant for the development of novel chemical structures with potential applications in various fields.
Dye Production
- The work of (Seferoğlu & Ertan, 2007) focused on synthesizing new hetarylazo indole dyes using this compound. These dyes have applications in coloring materials and possibly in optical devices due to their specific spectral properties.
Corrosion Inhibition
- Research by (Ammal et al., 2018) explored the effectiveness of derivatives of this compound in inhibiting corrosion in metals. This has implications for protecting materials in industrial settings.
Future Directions
Mechanism of Action
Target of Action
2-Methyl-1H-indole-5-thiol, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-methyl-1H-indole-5-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQLYNNEJMBFBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697652 |
Source
|
Record name | 2-Methyl-1H-indole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-73-9 |
Source
|
Record name | 2-Methyl-1H-indole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.